Cas no 321574-37-2 (1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione)

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione is a versatile pyrazole derivative with notable applications in organic synthesis and pharmaceutical research. Its structure combines a hydroxyl-functionalized pyrazole core with a diketone moiety, offering multiple reactive sites for further functionalization. This compound exhibits potential as a key intermediate in the development of heterocyclic compounds, particularly in the synthesis of biologically active molecules. The presence of both hydroxy and diketone groups enhances its chelating properties, making it useful in coordination chemistry. Its stability under standard conditions and compatibility with various reaction conditions further underscore its utility in synthetic workflows. Researchers value this compound for its structural flexibility and potential in medicinal chemistry applications.
1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione structure
321574-37-2 structure
商品名:1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione
CAS番号:321574-37-2
MF:
メガワット:
CID:4645969

1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione 化学的及び物理的性質

名前と識別子

    • 1-(5-HYDROXY-1-PHENYL-1H-PYRAZOL-4-YL)-1,3-BUTANEDIONE
    • 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione
    • 1,3-Butanedione, 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-

1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
8H-916-10G
1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione
321574-37-2 >90%
10g
£5775.00 2025-02-09
Key Organics Ltd
8H-916-1MG
1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione
321574-37-2 >90%
1mg
£28.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00916444-1g
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione
321574-37-2 90%
1g
¥4193.0 2023-03-20
Key Organics Ltd
8H-916-5MG
1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione
321574-37-2 >90%
5mg
£35.00 2025-02-09
A2B Chem LLC
AI74480-1g
1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione
321574-37-2 >90%
1g
$1295.00 2024-04-20
A2B Chem LLC
AI74480-10mg
1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione
321574-37-2 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI74480-1mg
1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione
321574-37-2 >90%
1mg
$201.00 2024-04-20
Key Organics Ltd
8H-916-1G
1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione
321574-37-2 >90%
1g
£770.00 2025-02-09
Ambeed
A935132-1g
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione
321574-37-2 90%
1g
$611.0 2024-04-20
A2B Chem LLC
AI74480-5mg
1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione
321574-37-2 >90%
5mg
$214.00 2024-04-20

1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione 関連文献

1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dioneに関する追加情報

Introduction to 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione (CAS No. 321574-37-2)

1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 321574-37-2, belongs to the pyrazole derivatives class, which is well-documented for its broad spectrum of pharmacological effects. The presence of both hydroxyl and carbonyl functional groups in its molecular structure enhances its reactivity and makes it a valuable scaffold for drug discovery and development.

The molecular framework of 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione consists of a butane core substituted with a 5-hydroxyphenyl group and a 1H-pyrazol-4-yl moiety. This arrangement not only contributes to its distinct chemical identity but also opens up multiple avenues for further functionalization and derivatization. The compound’s dual functionality makes it particularly interesting for researchers exploring novel therapeutic agents, as it can potentially interact with various biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions.

In recent years, there has been a surge in research focused on pyrazole derivatives due to their demonstrated efficacy in modulating inflammatory pathways, enzyme activity, and cellular signaling. Specifically, compounds containing the 5-hydroxyphenyl group have shown promise in treating conditions such as neurodegenerative diseases, cardiovascular disorders, and autoimmune disorders. The butane-1,3-dione moiety further enhances the compound’s potential by providing a site for further chemical modifications, enabling the synthesis of analogs with tailored pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione is its potential as a lead compound for the development of new drugs. Preliminary in vitro studies have suggested that this compound exhibits inhibitory activity against several key enzymes implicated in disease pathogenesis. For instance, research indicates that it may interfere with the activity of lipoxygenase enzymes, which are crucial in the production of pro-inflammatory mediators. Additionally, its ability to modulate the activity of cytochrome P450 enzymes has been observed, suggesting potential applications in drug metabolism studies.

The structural features of this compound also make it an attractive candidate for computational chemistry studies. Advanced molecular modeling techniques can be employed to predict how 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione interacts with biological targets at the atomic level. These simulations can help identify key binding pockets and optimize the compound’s design for improved binding affinity and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines, as they can significantly reduce the time and cost associated with experimental screening.

Recent advancements in synthetic methodologies have also contributed to the growing interest in 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione. The development of efficient synthetic routes allows for scalable production of this compound, making it more accessible for preclinical and clinical investigations. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex core structure of this molecule with high precision and yield. These innovations underscore the dynamic nature of pharmaceutical chemistry and highlight the ongoing efforts to develop more sophisticated tools for drug design.

The potential therapeutic applications of 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-ybuteane-butane)-dione are further supported by its stability under various physiological conditions. This stability is critical for ensuring that the compound maintains its integrity during storage, transportation, and administration. Additionally, its solubility profile suggests that it may be suitable for formulation into diverse dosage forms, including oral tablets, injectables, and topical preparations. Such versatility could broaden its utility across different therapeutic settings.

In conclusion, 5 hydroxy phenyl butane -dione CAS NO: 321574 -37 -2 represents a promising candidate for further exploration in medicinal chemistry. Its unique structural attributes combined with preliminary evidence of biological activity position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action, butane -diones CAS NO: 321574 -37 -2 is likely to play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:321574-37-2)1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione
A1014739
清らかである:99%
はかる:1g
価格 ($):550.0